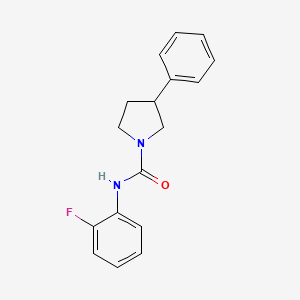

N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide

Description

N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide featuring a 2-fluorophenyl group attached to the carboxamide nitrogen and a 3-phenyl substituent on the pyrrolidine ring.

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c18-15-8-4-5-9-16(15)19-17(21)20-11-10-14(12-20)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONRYNYKNSIPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 2-fluoroaniline with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide has been investigated for its potential therapeutic effects in various medical conditions. Key areas of research include:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit activity against different cancer cell lines. For instance, certain pyrrolidine derivatives have demonstrated the ability to inhibit cell viability in cancer models, indicating potential use in cancer therapeutics .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. It is hypothesized that its mechanism involves interaction with microbial resistance mechanisms.

- Neurological Applications : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for the treatment of neurological disorders. Research on orexin receptor agonists indicates that similar compounds can influence sleep regulation and appetite control .

The biological activities of this compound can be summarized as follows:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Inhibition of cell growth | Cancer therapy |

| Antimicrobial | Interaction with microbial targets | Infection treatment |

| Neurological effects | Modulation of neurotransmitter systems | Sleep disorders, obesity |

Anticancer Research

Recent studies have focused on the anticancer properties of related compounds. For example, a derivative was tested against various cancer cell lines, showing varying degrees of effectiveness:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Pyrrolidine derivative | IGR39 | 100 | Effective in reducing cell viability |

| Pyrrolidine derivative | PPC-1 | No effect | Ineffective in 3D cultures |

These findings highlight the need for further research to optimize the efficacy of such compounds in clinical settings .

Antimicrobial Studies

In vitro evaluations have indicated that certain derivatives exhibit antimicrobial activity against specific bacterial strains. The exact mechanisms remain under investigation, but the potential for developing new antimicrobial agents is promising .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide

- Structural Differences : Contains three fluorine atoms on the phenyl ring (vs. one in the target compound) .

- Synthesis : Synthesized via reaction of 2,3,4-trifluoroaniline with triphosgene and pyrrolidine in acetonitrile, yielding 86.7% .

- Biological Relevance : Urea derivatives (a related class) exhibit anticancer, antibacterial, and anticonvulsant activities, suggesting possible therapeutic overlap .

N-(3-Nitrophenyl)pyrrolidine-1-carboxamide

- Structural Differences : Substitutes fluorine with a nitro group at the 3-position, introducing strong electron-withdrawing effects .

- Implications : Nitro groups may reduce metabolic stability and increase toxicity, limiting pharmaceutical utility compared to fluorinated analogs .

- Regulatory Status : Listed under multiple identifiers (e.g., NSC-512796), indicating historical use in drug screening .

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Structural Differences : Features a 4-fluorophenyl group, a 5-oxopyrrolidine ring, and a thiadiazole moiety .

- The oxo group increases ring rigidity, altering conformational flexibility compared to the 3-phenyl substituent in the target compound .

- Applications : Likely targets enzymes or receptors requiring heterocyclic interactions (e.g., kinase inhibitors) .

3-Chloro-N-phenyl-phthalimide

Structural and Electronic Effects

Biological Activity

N-(2-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a phenyl group, contributing to its unique pharmacological profile. The presence of the carboxamide functional group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor by binding to active sites on enzymes or modulating receptor signaling pathways. Such interactions can lead to alterations in cellular processes, including apoptosis and cell cycle regulation.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of leukemia cells and solid tumors, with IC50 values indicating significant potency .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation. For example, it could interfere with kinases that play critical roles in tumor growth and survival .

- Antimicrobial Properties : Some derivatives of pyrrolidine compounds have demonstrated antimicrobial activity, suggesting that this compound might also possess similar properties against bacterial biofilms .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and derivatives:

- Anticancer Studies : A study on related pyrrolidine derivatives indicated that certain compounds exhibited subnanomolar GI50 values against cancer cell lines, demonstrating their potential as effective anticancer agents. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest .

- Enzyme Interaction : Research has shown that similar compounds can inhibit various kinases, including those involved in cancer signaling pathways. This suggests that this compound may share these inhibitory properties, potentially leading to therapeutic applications in oncology .

- Antimicrobial Activity : Related studies highlighted the effectiveness of pyrrolidine derivatives against microbial infections, indicating a broader spectrum of biological activity for compounds within this chemical class .

Data Summary

Q & A

Q. Advanced

- Molecular docking : Use Glide or GOLD to predict binding poses against targets like GPCRs or kinases, leveraging homology models if crystal structures are unavailable.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., AMBER or GROMACS) to identify critical residues for mutagenesis studies.

- QSAR models : Train on fluorophenyl-pyrrolidine analogs to predict ADMET properties, prioritizing low hepatotoxicity and high BBB permeability .

What in vitro assays are essential for preliminary toxicity profiling?

Q. Advanced

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., P450-Glo™).

- hERG binding : Patch-clamp assays to assess cardiac liability.

- Ames test : Bacterial reverse mutation assay (TA98/TA100 strains) to evaluate mutagenicity.

- Plasma stability : Incubate in human plasma (37°C, 1–24 h) and quantify degradation via LC-MS/MS .

How can enantiomeric purity be optimized during synthesis?

Q. Advanced

- Chiral resolution : Use preparative HPLC with a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers.

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective pyrrolidine ring formation.

- Circular dichroism (CD) : Verify enantiomeric excess (ee) ≥99% by comparing experimental CD spectra with reference data .

What strategies ensure compound stability under varying storage conditions?

Q. Advanced

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways.

- Lyophilization : Stabilize hygroscopic samples by freeze-drying and storing under argon.

- HPLC-MS monitoring : Detect hydrolytic or oxidative byproducts (e.g., defluorinated analogs) during long-term stability testing .

How do structural analogs of this compound inform comparative pharmacological studies?

Advanced

For example, replacing the 2-fluorophenyl with a 3-trifluoromethyl group (as in 3-Pyrrolidinecarboxamide, N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-) enhances target selectivity but reduces solubility. Comparative studies should evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.